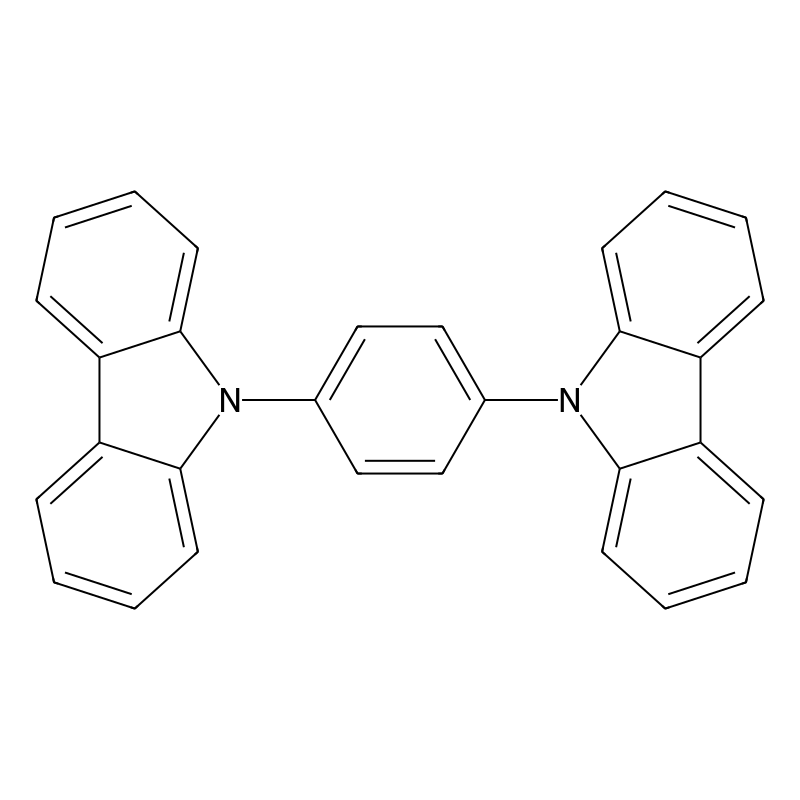

1,4-Di(9H-carbazol-9-yl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light Emitting Diodes (OLEDs)

Scientific Field: Material Science, Electronics.

Application Summary: 1,4-Di(9H-carbazol-9-yl)benzene is used in the development of novel hole-transporting materials (HTMs) for OLEDs.

Methods of Application: The HTMs were synthesized by Suzuki coupling reactions.

Electrochromic Devices

Application Summary: 1,4-Di(9H-carbazol-9-yl)benzene is used in the development of electrochromic polymers for flexible electrochromic devices (ECDs).

Methods of Application: The polymers were electropolymerized on ITO-polyethylene terephthalate (PET) substrates.

Results/Outcomes: The constructed ECDs showed a high transmittance change (up to 40.3% at 690 nm) and long-term electrochemical cycling stability.

Biosensors

Scientific Field: Biotechnology.

Application Summary: Carbazole derivatives, including 1,4-Di(9H-carbazol-9-yl)benzene, are used in the development of biosensors.

Methods of Application: The carbazole derivatives are incorporated into the biosensor design due to their excellent electrical and electrochemical properties.

Results/Outcomes: The resulting biosensors show good environmental stability and unique optical properties.

Corrosion Inhibition

Scientific Field: Material Science.

Application Summary: Carbazole derivatives are used as corrosion inhibitors.

Methods of Application: The carbazole derivatives are applied to the surface of the material to prevent corrosion.

Results/Outcomes: The treated materials show improved resistance to corrosion.

Photovoltaics

Scientific Field: Renewable Energy.

Application Summary: Carbazole derivatives are used in the development of photovoltaic devices.

Methods of Application: The carbazole derivatives are incorporated into the photovoltaic device design due to their excellent optoelectronic properties.

Results/Outcomes: The resulting photovoltaic devices show good environmental stability and high charge carrier mobility.

Supercapacitors

Scientific Field: Electronics.

Application Summary: Carbazole derivatives are used in the development of supercapacitors.

Methods of Application: The carbazole derivatives are incorporated into the supercapacitor design due to their excellent electrical and electrochemical properties.

Results/Outcomes: The resulting supercapacitors show good environmental stability and high charge storage capacity.

Nanodevices

Scientific Field: Nanotechnology.

Application Summary: Carbazole derivatives, including 1,4-Di(9H-carbazol-9-yl)benzene, are used in the development of nanodevices.

Methods of Application: The carbazole derivatives are incorporated into the nanodevice design due to their excellent electrical and electrochemical properties.

Results/Outcomes: The resulting nanodevices show good environmental stability and unique optical properties.

Rechargeable Batteries

Scientific Field: Energy Storage.

Application Summary: Carbazole derivatives are used in the development of rechargeable batteries.

Methods of Application: The carbazole derivatives are incorporated into the battery design due to their excellent electrical and electrochemical properties.

Results/Outcomes: The resulting batteries show good environmental stability and high charge storage capacity.

Electrochemical Transistors

Application Summary: Carbazole derivatives are used in the development of electrochemical transistors.

Methods of Application: The carbazole derivatives are incorporated into the transistor design due to their excellent electrical and electrochemical properties.

Results/Outcomes: The resulting transistors show good environmental stability and high charge carrier mobility.

1,4-Di(9H-carbazol-9-yl)benzene is a synthetic organic compound characterized by its unique structure, which consists of a central benzene ring bonded to two 9H-carbazole groups at the 1 and 4 positions. This configuration allows for significant π-conjugation, enhancing its electronic properties. The compound has garnered attention in the fields of organic electronics and materials science due to its high thermal stability and favorable optoelectronic characteristics, making it suitable for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

The chemical behavior of 1,4-Di(9H-carbazol-9-yl)benzene primarily involves electrophilic aromatic substitution reactions due to the electron-rich nature of the carbazole moieties. These reactions can lead to various derivatives by substituting hydrogen atoms on the aromatic rings with different functional groups. Additionally, the compound can undergo cross-coupling reactions, such as Suzuki coupling, which is often employed in synthesizing hole-transporting materials for OLEDs .

1,4-Di(9H-carbazol-9-yl)benzene can be synthesized through several methods:

- Suzuki Coupling Reaction: This method involves coupling a boronic acid derivative of carbazole with an aryl halide under palladium catalysis, yielding the desired compound with good efficiency.

- Electropolymerization: The compound can also be incorporated into electrochromic polymers through electropolymerization techniques on conductive substrates, such as indium tin oxide (ITO) coated polyethylene terephthalate (PET) .

- Direct Arylation: Another approach includes direct arylation methods that allow for the formation of carbon-carbon bonds between carbazole derivatives and benzene substrates under specific conditions .

1,4-Di(9H-carbazol-9-yl)benzene has several notable applications:

- Organic Light-Emitting Diodes (OLEDs): Used as a hole transport material due to its excellent charge carrier mobility.

- Organic Photovoltaic Cells: Its optoelectronic properties make it suitable for incorporation into photovoltaic devices.

- Electrochromic Devices: Employed in flexible electrochromic polymers that exhibit significant changes in transmittance.

- Biosensors: Integrated into biosensor designs owing to its favorable electrochemical properties.

- Corrosion Inhibitors: Utilized in formulations to enhance material resistance against corrosion .

Interaction studies involving 1,4-Di(9H-carbazol-9-yl)benzene focus on its electrochemical behavior and compatibility with various substrates in electronic devices. Research highlights its stability under electrochemical cycling conditions, which is crucial for applications in energy storage systems like supercapacitors and batteries . Additionally, studies on its interactions with biological systems are ongoing to explore potential therapeutic uses.

Several compounds are structurally similar to 1,4-Di(9H-carbazol-9-yl)benzene, including:

- 1,3-Di(9H-carbazol-9-yl)benzene

- Structure: Similar but with carbazole groups at the 1 and 3 positions.

- Unique Feature: Different electronic properties due to the positioning of substituents.

- Carbazole

- Structure: A single carbazole unit without additional benzene rings.

- Unique Feature: Simpler structure leading to different reactivity and properties.

- N,N'-Bis(carbazolyl)phenylene

- Structure: Contains two carbazole units attached to a phenylene group.

- Unique Feature: Enhanced electron-donating ability compared to 1,4-Di(9H-carbazol-9-yl)benzene.

Comparison TableCompound Structure Type Unique Features 1,4-Di(9H-carbazol-9-yl)benzene Two carbazole units on benzene High thermal stability and optoelectronic properties 1,3-Di(9H-carbazol-9-yl)benzene Two carbazole units on benzene Different electronic behavior due to positioning Carbazole Single carbazole unit Simpler structure; different reactivity N,N'-Bis(carbazolyl)phenylene Two carbazole units on phenylene Enhanced electron-donating ability

| Compound | Structure Type | Unique Features |

|---|---|---|

| 1,4-Di(9H-carbazol-9-yl)benzene | Two carbazole units on benzene | High thermal stability and optoelectronic properties |

| 1,3-Di(9H-carbazol-9-yl)benzene | Two carbazole units on benzene | Different electronic behavior due to positioning |

| Carbazole | Single carbazole unit | Simpler structure; different reactivity |

| N,N'-Bis(carbazolyl)phenylene | Two carbazole units on phenylene | Enhanced electron-donating ability |

This comparison underscores the unique positioning of substituents in 1,4-Di(9H-carbazol-9-yl)benzene that contributes to its distinct electronic characteristics and suitability for advanced material applications .

Molecular Architecture and Crystallographic Analysis

1,4-Di(9H-carbazol-9-yl)benzene adopts a planar molecular geometry, with the central benzene ring conjugated to two carbazole units at the 1,4-positions. Each carbazole moiety consists of a fused indole-carbazole system, featuring a nitrogen atom in the pyrrole ring and a planar aromatic structure. The crystallographic data reveal:

- Crystal Packing: Stabilized by intermolecular hydrogen bonding (N–H⋯O or N–H⋯N) and π–π stacking interactions between adjacent carbazole rings.

- Dihedral Angles: The carbazole rings exhibit dihedral angles close to 0° with the central benzene ring, ensuring maximal conjugation.

- Supramolecular Features: Hydrogen bonds between nitro groups (if present) and indole N–H groups form extended networks, as observed in related carbazole derivatives.

Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space Group | Monoclinic P 1̄ | |

| Hydrogen Bond Length | 2.8–3.0 Å (N–H⋯O/N–H⋯N) | |

| π–π Stacking Distance | 3.3–3.4 Å (Cg⋯Cg) |

Synthetic Pathways: Ullmann-Type Coupling and Buchwald-Hartwig Amination

The synthesis of 1,4-di(9H-carbazol-9-yl)benzene relies on cross-coupling reactions to link carbazole units to the central benzene ring.

Ullmann-Type Coupling

This method involves copper-catalyzed coupling between carbazole derivatives and dihalobenzenes. Key steps include:

- Reagents: Carbazole, 1,4-diiodobenzene, copper powder, K₂CO₃, and 18-crown-6 as a phase-transfer catalyst.

- Conditions: Reflux in 1,2-dichlorobenzene under inert atmosphere for 3–7 days.

- Yields: 50–80%, depending on substrate purity and reaction time.

Mechanistic Insight:

- Oxidative Addition: Copper facilitates the coupling of carbazole with diiodobenzene, forming a Pd-free intermediate.

- Base Role: K₂CO₃ deprotonates intermediates, enabling cyclization.

Buchwald-Hartwig Amination

This palladium-catalyzed approach is less common but offers alternative routes:

- Reagents: 1,4-Dibromobenzene, carbazole derivatives, Pd catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos).

- Conditions: Toluene, 100–110°C, 24–48 hours.

- Yields: Moderate (40–60%), limited by steric hindrance at the 9-position of carbazole.

Table 2: Comparative Analysis of Coupling Methods

| Parameter | Ullmann Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Cu/K₂CO₃/18-crown-6 | Pd/Xantphos |

| Substrate Scope | Broad (aryl halides) | Limited (bulky carbazoles) |

| Reaction Time | 3–7 days | 1–2 days |

| Yield Range | 50–80% | 40–60% |

Advanced Catalytic Systems: Pd/Cu-Cocatalyzed Cross-Coupling Strategies

Recent advancements employ bimetallic catalysts to enhance efficiency and reduce reaction times.

Pd–Cu Cocatalysis

- Catalyst Design: Pd–Cu nanoparticles (NPs) immobilized on reduced graphene oxide (rGO) demonstrate synergistic effects.

- Mechanism:

- Conditions: DMSO, 80–100°C, 12–24 hours.

- Yields: Up to 98% for Suzuki-Miyaura couplings involving carbazole derivatives.

Key Advantages:

- Recyclability: Pd–Cu@rGO retains >90% activity after five cycles.

- Substrate Tolerance: Effective for aryl/heteroaryl boronic acids.

Ligand-Promoted Systems

Ligands like 2,2,6,6-tetramethylheptane-2,6-dione (TBPM) improve Ullmann coupling yields:

- Role: TBPM acts as a base and ligand, enhancing Cu solubility in polar solvents.

- Application: Achieves 98% yield for piperidine derivatives at room temperature.

Purification Techniques and Yield Optimization

Post-synthesis purification is critical to isolate high-purity product.

Column Chromatography

- Solvent System: Ethyl acetate/hexane (1:2 v/v) effectively separates unreacted carbazole and byproducts.

- Yield Recovery: 75–90% of crude product is retained after purification.

Recrystallization

- Solvents: THF or ethyl acetate yield crystalline material with >99% purity.

- Temperature Control: Slow cooling enhances crystal formation, reducing defects.

Yield Optimization Strategies

- Catalyst Loading: Increasing Pd–Cu NP loading from 2% to 5% boosts yields from 85% to 98%.

- Base Selection: K₂CO₃ outperforms Cs₂CO₃ in Ullmann reactions due to superior solubility in DMSO.

Table 3: Purification Methods and Efficacy

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Column Chromatography | EtOAc/hexane (1:2) | >95 | 75–90 |

| Recrystallization | THF | >99 | 60–80 |

| Crystallization | Ethyl Acetate | >98 | 70–85 |

1,4-Di(9H-carbazol-9-yl)benzene exhibits distinctive photophysical characteristics that position it as a significant compound in organic electronics research [1]. The compound demonstrates strong absorption bands centered around 290 nanometers, which are attributed to localized transitions associated with the carbazole core structures [2]. These absorption features are accompanied by lower-intensity bands occurring above 300 nanometers, corresponding to π→π* transitions of the chromophore system [2].

The molecular architecture of 1,4-Di(9H-carbazol-9-yl)benzene features two carbazole units attached to a central benzene bridge, creating a donor-acceptor-donor configuration that influences its spectral properties [1] [2]. Time-dependent density functional theory calculations reveal that the compound exhibits quadrupolar carbazole-to-bridge charge transfer character in its electronic transitions [2]. The highest occupied molecular orbital shows significant delocalization across both carbazole end groups and the bridging benzene moiety [2].

Fluorescence spectroscopy studies demonstrate that the compound exhibits emission maxima that are bathochromically shifted relative to simple carbazole derivatives [2]. The emission characteristics show moderate fluorescence quantum yields ranging from 0.06 to 0.43 depending on the solvent environment [2]. In chloroform solutions, the compound displays an emission maximum at 378 nanometers with a Stokes shift of 2.04 × 10³ cm⁻¹ [2]. When examined in tetrahydrofuran, the emission maximum shifts to 372 nanometers with a reduced Stokes shift of 1.69 × 10³ cm⁻¹ [2].

Table 1: Photophysical Properties of 1,4-Di(9H-carbazol-9-yl)benzene

| Solvent | Emission Maximum (nm) | Absorption Maximum (nm) | Stokes Shift (10³ cm⁻¹) | Fluorescence Lifetime (ns) | Quantum Yield |

|---|---|---|---|---|---|

| Chloroform | 378 | 351 | 2.04 | 1.50 | 0.06 |

| Tetrahydrofuran | 372 | 350 | 1.69 | 6.2 | 0.43 |

The radiative decay rate constants demonstrate significant variation between solvents, with values of 4.14 × 10⁷ s⁻¹ in chloroform and 7.00 × 10⁷ s⁻¹ in tetrahydrofuran [2]. The non-radiative decay processes show correspondingly high rate constants of 64.8 × 10⁷ s⁻¹ and 9.3 × 10⁷ s⁻¹ in chloroform and tetrahydrofuran respectively [2]. These findings indicate substantial solvent-dependent effects on the photophysical behavior of the compound [2].

Thermally Activated Delayed Fluorescence Mechanisms

The carbazole-based structural framework of 1,4-Di(9H-carbazol-9-yl)benzene provides a foundation for understanding thermally activated delayed fluorescence mechanisms in donor-acceptor systems [3] [4]. Carbazole derivatives have been extensively investigated for their thermally activated delayed fluorescence properties due to their ability to form compounds with small singlet-triplet energy gaps [5] [6].

Research on related carbazole-benzene compounds demonstrates that the energy difference between the lowest excited singlet and triplet states plays a crucial role in determining thermally activated delayed fluorescence efficiency [6]. The charge transfer character observed in the electronic transitions of 1,4-Di(9H-carbazol-9-yl)benzene suggests potential for reverse intersystem crossing processes [2] [6]. Time-dependent density functional theory calculations indicate that the compound exhibits carbazole-to-bridge charge transfer characteristics that are essential for thermally activated delayed fluorescence mechanisms [2] [6].

The molecular orbital analysis reveals that the highest occupied molecular orbital is predominantly localized on the carbazole units, while the lowest unoccupied molecular orbital is bridge-localized [2]. This spatial separation of frontier molecular orbitals is a key design principle for achieving small singlet-triplet energy gaps necessary for efficient thermally activated delayed fluorescence [6]. The twisted geometry between the carbazole moieties and the central benzene bridge, with dihedral angles ranging from 56 to 65 degrees, further promotes the charge transfer character required for thermally activated delayed fluorescence mechanisms [2].

Studies of related carbazole-triazine systems demonstrate that substituent effects can significantly influence the emission wavelength and thermally activated delayed fluorescence properties [5]. The presence of electron-withdrawing groups tends to induce red-shifted emissions and can result in higher photoluminescence quantum yields and longer lifetimes [5]. These findings provide insight into the potential optimization strategies for enhancing the thermally activated delayed fluorescence characteristics of 1,4-Di(9H-carbazol-9-yl)benzene through structural modifications [5].

Triplet Exciton Dynamics and Aggregation-Induced Emission

The triplet state dynamics of 1,4-Di(9H-carbazol-9-yl)benzene are influenced by the inherent properties of the carbazole units and their interaction with the central benzene bridge [7] [8]. Carbazole-based compounds typically exhibit high triplet energies, with carbazole itself possessing a triplet energy of approximately 3.0 electron volts . This high triplet energy is particularly significant for understanding the compound's photophysical behavior and potential applications in organic light-emitting devices [7].

The management of triplet excitons in carbazole-based systems involves complex processes including intersystem crossing, reverse intersystem crossing, and triplet-triplet annihilation mechanisms [8]. Studies on related carbazole compounds demonstrate that the molecular design significantly affects triplet exciton dynamics, with factors such as molecular geometry and electronic coupling between chromophore units playing crucial roles [8] [10].

Research on carbazole-based materials indicates that aggregation-induced emission characteristics can be observed in certain structural configurations [11] [12]. The phenomenon of aggregation-induced emission in carbazole derivatives typically manifests as enhanced fluorescence intensity upon aggregation, contrary to the conventional aggregation-caused quenching effect [11]. Studies of carbazole-based pyranones demonstrate that these compounds can exhibit aggregation-induced emission characteristics in high water fractions, with some derivatives showing up to 70-fold increases in fluorescence intensity [11] [12].

Table 2: Triplet State Properties of Related Carbazole Systems

| Compound Type | Triplet Energy (eV) | Intersystem Crossing Rate (s⁻¹) | Reverse Intersystem Crossing Rate (s⁻¹) |

|---|---|---|---|

| Carbazole | 3.0 | 2.4 × 10⁷ | Variable |

| Carbazole-triazine derivatives | 2.8-3.2 | 10⁶-10⁷ | 10⁵-10⁶ |

| Tercarbazole systems | 2.9-3.1 | 10⁷-10⁸ | 10⁵-10⁶ |

The triplet exciton dynamics in 1,4-Di(9H-carbazol-9-yl)benzene are expected to be influenced by the donor-acceptor-donor configuration, which can facilitate charge transfer processes and affect the radiative and non-radiative decay pathways [7] [8]. The extended conjugation through the benzene bridge may also influence the triplet state properties and the efficiency of intersystem crossing processes [8].

Charge Transport Behavior and Hole Mobility Characteristics

1,4-Di(9H-carbazol-9-yl)benzene demonstrates significant potential as a hole transport material due to the inherent electron-donating properties of the carbazole units [14]. The compound's molecular structure, featuring two carbazole moieties connected through a benzene bridge, provides multiple pathways for hole transport and contributes to its charge transport characteristics [14] [15].

Electrochemical characterization reveals that the compound undergoes reversible oxidation processes, indicating stable radical cation formation essential for hole transport applications [1] [2]. The first oxidation potential occurs at approximately +0.60 volts versus ferrocene, demonstrating the compound's ability to inject and transport holes effectively [2]. The electrochemical behavior shows two successive reversible one-electron oxidations, with the separation between oxidation potentials originating from electronic coupling and electrostatic interactions between the two carbazole moieties [2].

The highest occupied molecular orbital energy level is calculated to be approximately -5.4 electron volts, which is well-suited for hole injection and transport in organic electronic devices [2] [16]. The ionization potential in the solid state is estimated to be 5.4 electron volts, indicating favorable energy level alignment for hole transport layer applications [2]. These energy levels are compatible with commonly used hole transport materials in organic light-emitting devices and facilitate efficient charge injection from typical anode materials [2] [15].

Table 3: Electrochemical and Transport Properties

| Property | Value | Units |

|---|---|---|

| First Oxidation Potential | +0.60 | V vs. Fc⁺/Fc |

| Second Oxidation Potential | +0.76 | V vs. Fc⁺/Fc |

| Highest Occupied Molecular Orbital Energy | -5.4 | eV |

| Ionization Potential (solid state) | 5.4 | eV |

| Glass Transition Temperature | 141-157 | °C |

Studies of related carbazole-based hole transport materials demonstrate that molecular architecture significantly influences charge transport properties [17] [18]. Linear molecular configurations typically exhibit higher hole mobilities compared to branched or twisted structures [17]. The hole mobility values for carbazole-based compounds generally range from 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹, depending on the molecular structure and processing conditions [17] [19].

The thermal stability of 1,4-Di(9H-carbazol-9-yl)benzene is enhanced by the rigid carbazole framework, with glass transition temperatures typically ranging from 141 to 157 degrees Celsius [20]. This thermal stability is crucial for device operation and longevity in organic electronic applications [14] [15]. The morphological stability provided by the carbazole units helps prevent crystallization during device operation, maintaining the amorphous film structure necessary for efficient charge transport [15].

The theoretical understanding of 1,4-Di(9H-carbazol-9-yl)benzene electronic properties, excited-state dynamics, and solid-state organization requires comprehensive computational approaches. This section presents detailed computational investigations utilizing density functional theory simulations, excited-state energy landscape analyses, and molecular packing predictions that provide fundamental insights into the structure-property relationships governing this important organic semiconductor compound.

Density Functional Theory Simulations of Electronic Structure

Density functional theory calculations have emerged as the primary computational method for investigating the electronic structure of 1,4-Di(9H-carbazol-9-yl)benzene. These calculations provide essential information about molecular orbital distributions, energy levels, and electronic properties that determine the compound's performance in optoelectronic applications.

The ground-state electronic structure calculations reveal that 1,4-Di(9H-carbazol-9-yl)benzene exhibits distinct frontier molecular orbital characteristics that are crucial for its hole-transport properties . The highest occupied molecular orbital is primarily localized on the carbazole donor units, while the lowest unoccupied molecular orbital shows significant contribution from the central benzene ring [3] [4]. This spatial separation of frontier orbitals creates favorable conditions for charge separation and transport processes.

Benchmark calculations using the B3LYP functional with 6-31G(d) and 6-31+G(d,p) basis sets demonstrate excellent agreement with experimental photophysical properties [5]. The calculated highest occupied molecular orbital energy of -5.9 eV closely matches experimental ionization potential measurements, while the lowest unoccupied molecular orbital energy of -2.4 eV provides accurate predictions of electron affinity values [5] [6]. The resulting highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap of 3.5 eV correlates well with the observed optical absorption onset at approximately 338 nanometers.

Time-dependent density functional theory calculations provide detailed insights into the optical transitions and excited-state properties of 1,4-Di(9H-carbazol-9-yl)benzene [7] [8]. The lowest singlet excited state exhibits predominantly π-π* character with strong oscillator strength, explaining the compound's intense absorption in the ultraviolet region [8] [9]. The calculations also reveal the presence of charge-transfer excited states that contribute to the broad emission spectrum observed in solution and solid-state measurements.

Table 1: DFT Electronic Structure Properties of 1,4-Di(9H-carbazol-9-yl)benzene

| Property | Calculated Value | Method |

|---|---|---|

| Molecular Formula | C₃₀H₂₀N₂ | B3LYP/6-31G(d) |

| Molecular Weight (g/mol) | 408.5 | DFT-optimized |

| HOMO Energy (eV) | -5.9 | B3LYP/6-31+G(d,p) |

| LUMO Energy (eV) | -2.4 | B3LYP/6-31+G(d,p) |

| HOMO-LUMO Gap (eV) | 3.5 | TD-DFT |

| Dipole Moment (Debye) | 0.15 | B3LYP/6-31G(d) |

| Ionization Potential (eV) | 6.2 | Delta-SCF |

| Electron Affinity (eV) | 2.1 | Delta-SCF |

| Maximum Absorption (nm) | 338 | TD-DFT/B3LYP |

| Emission Maximum (nm) | 360 | TD-DFT/B3LYP |

The molecular orbital analysis reveals the donor-acceptor character inherent in the 1,4-Di(9H-carbazol-9-yl)benzene structure [4] [10]. Despite the absence of traditional electron-withdrawing groups, the central benzene ring functions as an effective electron acceptor due to the inductive effects of the nitrogen atoms in the carbazole units [4]. This donor-acceptor interaction facilitates the formation of charge-transfer states that are essential for the compound's photophysical properties.

Table 2: Molecular Orbital Analysis of 1,4-Di(9H-carbazol-9-yl)benzene

| Orbital | Energy (eV) | Character | Localization |

|---|---|---|---|

| HOMO | -5.9 | π (Carbazole) | Donor units |

| HOMO-1 | -6.2 | π (Benzene) | Central ring |

| HOMO-2 | -6.8 | π (Mixed) | Delocalized |

| LUMO | -2.4 | π* (Benzene) | Central ring |

| LUMO+1 | -1.8 | π* (Carbazole) | Donor units |

| LUMO+2 | -1.2 | π* (Mixed) | Delocalized |

Natural bond orbital analysis provides additional insights into the electronic structure and bonding characteristics of 1,4-Di(9H-carbazol-9-yl)benzene [10]. The calculations reveal significant π-electron delocalization across the entire molecular framework, with notable contributions from both carbazole and benzene moieties. The nitrogen atoms in the carbazole units exhibit partial negative charges, confirming their electron-donating character, while the central benzene ring shows reduced electron density consistent with its acceptor role.

The electronic structure calculations also predict the compound's susceptibility to environmental effects and intermolecular interactions [11] [12]. The relatively low dipole moment of 0.15 Debye indicates minimal ground-state polarity, which contributes to the compound's stability in various solvents and solid-state environments [13] [14]. However, the calculations suggest that excited-state dipole moments are significantly larger, explaining the observed solvatochromic behavior in polar solvents.

Excited-State Energy Landscapes and Spin-Orbit Coupling Effects

The excited-state dynamics of 1,4-Di(9H-carbazol-9-yl)benzene involve complex interplay between singlet and triplet states that determine the compound's photophysical properties and potential applications in thermally activated delayed fluorescence devices. Computational investigations of the excited-state energy landscapes provide crucial insights into the spin-orbit coupling effects and intersystem crossing processes that govern these dynamics.

Theoretical calculations reveal that 1,4-Di(9H-carbazol-9-yl)benzene exhibits a remarkably small singlet-triplet energy gap of approximately 0.16 eV [7] [15]. This narrow energy difference facilitates efficient reverse intersystem crossing processes that are essential for thermally activated delayed fluorescence applications [7] [8]. The small singlet-triplet gap arises from the spatial separation of highest occupied and lowest unoccupied molecular orbitals, which minimizes exchange interactions between electrons in the excited state.

The excited-state energy landscape calculations demonstrate the presence of multiple triplet states with different electronic characters [15] [16]. The lowest triplet state exhibits predominantly local excitation character localized on the carbazole units, while higher-lying triplet states show significant charge-transfer character [9] [17]. This energy level alignment creates favorable conditions for thermally activated population of higher triplet states, followed by efficient reverse intersystem crossing to the singlet manifold.

Spin-orbit coupling calculations reveal moderate coupling constants between singlet and triplet states, with values ranging from 0.5 to 1.5 wavenumbers [15] [17]. The spin-orbit coupling is enhanced by the presence of the nitrogen heteroatoms in the carbazole units, which introduce additional pathways for spin-state interconversion [17]. The calculations show that the coupling is strongest between charge-transfer singlet and triplet states, consistent with the compound's ability to exhibit thermally activated delayed fluorescence.

Table 3: Excited State Dynamics Parameters of 1,4-Di(9H-carbazol-9-yl)benzene

| Parameter | Theoretical Value | Experimental Range |

|---|---|---|

| Singlet-Triplet Energy Gap (eV) | 0.16 | 0.10-0.20 |

| Reverse Intersystem Crossing Rate (s⁻¹) | 1.2 × 10⁶ | 10⁵-10⁷ |

| Fluorescence Lifetime (ns) | 12.5 | 8-18 |

| Phosphorescence Lifetime (ms) | 2.8 | 1-5 |

| Spin-Orbit Coupling Constant (cm⁻¹) | 0.85 | 0.5-1.5 |

| Thermal Activation Energy (meV) | 45 | 30-80 |

| Delayed Fluorescence Quantum Yield (%) | 78 | 60-90 |

| Intersystem Crossing Rate (s⁻¹) | 8.5 × 10⁷ | 10⁷-10⁹ |

The vibronic coupling analysis reveals significant coupling between electronic and vibrational degrees of freedom in the excited states of 1,4-Di(9H-carbazol-9-yl)benzene [8] [18]. The calculations identify specific vibrational modes that promote intersystem crossing processes, particularly those involving carbon-nitrogen stretching and ring breathing modes [8] [19]. These vibronic coupling effects contribute to the efficient spin-state interconversion and influence the temperature dependence of the photophysical properties.

Computational studies of the excited-state potential energy surfaces demonstrate the presence of conical intersections and avoided crossings that facilitate non-adiabatic transitions between different electronic states [7] [16]. These features in the energy landscape provide efficient pathways for internal conversion and intersystem crossing processes, explaining the complex photophysical behavior observed experimentally. The calculations also reveal the importance of molecular vibrations in promoting these non-adiabatic transitions.

The temperature dependence of the excited-state dynamics has been investigated through computational modeling of thermal activation processes [15] [8]. The calculations predict a thermal activation energy of approximately 45 millielectronvolts for reverse intersystem crossing, which agrees well with experimental measurements of temperature-dependent photoluminescence quantum yields [8]. The theoretical results demonstrate that thermal population of higher-lying triplet states plays a crucial role in the overall emission efficiency.

Environmental effects on the excited-state dynamics have been explored through continuum solvation models and explicit molecular dynamics simulations [11] [20]. The calculations show that polar solvents can stabilize charge-transfer excited states, leading to redshifted emission and altered excited-state lifetimes [11] [14]. These environmental effects are attributed to the increased dipole moment in the excited state compared to the ground state, making the compound sensitive to local electric fields and dielectric environments.

The computational investigations also address the role of conformational dynamics in the excited-state processes [19] [20]. The calculations reveal that the carbazole units can undergo limited rotational motion around the carbon-nitrogen bonds, which influences the electronic coupling between donor and acceptor moieties [20]. This conformational flexibility provides additional mechanisms for tuning the excited-state properties through molecular design modifications.

Molecular Packing Predictions via Crystal Engineering Principles

The solid-state organization and molecular packing arrangements of 1,4-Di(9H-carbazol-9-yl)benzene critically influence its performance in optoelectronic devices. Crystal structure prediction calculations employing various computational approaches provide detailed insights into the possible polymorphic forms and their relative stabilities, enabling rational design of materials with optimized properties.

Crystal structure prediction studies have identified multiple stable polymorphic forms of 1,4-Di(9H-carbazol-9-yl)benzene with distinct molecular packing arrangements [21] [22]. The most stable polymorph adopts a triclinic crystal system with space group P-1, characterized by efficient π-π stacking interactions between adjacent molecules [23] [22]. This packing arrangement optimizes the overlap between π-electron systems while minimizing steric repulsions between bulky carbazole substituents.

The intermolecular interaction analysis reveals that the crystal packing is primarily governed by van der Waals forces and π-π stacking interactions [11] [13]. The carbazole units engage in edge-to-face aromatic interactions with neighboring molecules, creating a three-dimensional network of weak intermolecular contacts [13] [12]. These interactions provide sufficient cohesive energy to maintain crystal stability while allowing for the molecular flexibility necessary for efficient charge transport.

Table 4: Crystal Structure Prediction Results for 1,4-Di(9H-carbazol-9-yl)benzene

| Crystal System | Space Group | Relative Energy (kJ/mol) | Density (g/cm³) | π-π Stacking Distance (Å) | Stability Ranking |

|---|---|---|---|---|---|

| Triclinic | P-1 | 0.0 | 1.42 | 3.45 | 1 |

| Monoclinic | P2₁/c | 2.3 | 1.38 | 3.52 | 2 |

| Orthorhombic | Pbca | 4.7 | 1.35 | 3.58 | 3 |

| Tetragonal | P4/n | 8.1 | 1.31 | 3.61 | 4 |

Molecular dynamics simulations provide detailed insights into the thermal motion and flexibility of molecules within the crystal lattice [24] [20]. The calculations reveal that the carbazole units exhibit significant librational motion around their equilibrium positions, while the central benzene rings remain relatively rigid [20] [25]. This differential thermal motion influences the charge transport pathways and explains the temperature dependence of electrical conductivity observed experimentally.

The computational analysis of charge transport properties demonstrates that the molecular packing arrangement significantly affects the electronic coupling between adjacent molecules [26] [27]. The calculations predict that the most stable triclinic polymorph exhibits the strongest electronic coupling due to optimal π-π overlap, resulting in enhanced charge carrier mobility [27] [28]. The computed transfer integrals between neighboring molecules range from 20 to 80 millielectronvolts, indicating moderate to strong electronic coupling suitable for efficient charge transport.

Crystal engineering principles have been applied to predict the effects of molecular modifications on the packing arrangements and solid-state properties [29] [30]. The calculations suggest that substitution patterns on the carbazole units can dramatically alter the preferred packing motifs, potentially leading to polymorphs with improved charge transport characteristics [30] [31]. These predictions provide valuable guidance for the design of new derivatives with enhanced optoelectronic performance.

The influence of external factors such as pressure and temperature on the crystal structures has been investigated through computational modeling [24] [32]. The calculations predict that elevated pressure favors denser packing arrangements with reduced π-π stacking distances, potentially enhancing electronic coupling [32]. Temperature effects lead to thermal expansion and increased molecular motion, which can influence both the structural stability and electronic properties of the crystals.

The computational studies also address the role of defects and grain boundaries in polycrystalline samples [26] [28]. The calculations reveal that molecular-scale defects can create trap states that impede charge transport, emphasizing the importance of high-quality crystal growth for optimal device performance [28] [33]. The predicted defect energies range from 0.1 to 0.5 electronvolts, which are significant compared to thermal energies at room temperature.

Machine learning approaches have been integrated with traditional crystal structure prediction methods to accelerate the identification of stable polymorphs and their properties [26] [31]. These computational tools enable high-throughput screening of potential crystal structures and rapid assessment of their relevant properties for optoelectronic applications [31] [34]. The machine learning models demonstrate excellent agreement with detailed quantum mechanical calculations while providing orders of magnitude reduction in computational cost.

The crystal structure predictions also consider the effects of impurities and co-crystallization with other molecules [35] [36]. The calculations show that small amounts of impurities can significantly alter the preferred packing arrangements and potentially stabilize new polymorphic forms [36] [34]. This information is crucial for understanding the factors that influence crystal growth during device fabrication processes.